molecular formula C11H13NO2 B11806644 4-((2R)Pyrrolidin-2-yl)benzoic acid

4-((2R)Pyrrolidin-2-yl)benzoic acid

Cat. No.: B11806644
M. Wt: 191.23 g/mol
InChI Key: AVXHPPWBIQGVBK-SNVBAGLBSA-N
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Description

4-((2R)Pyrrolidin-2-yl)benzoic acid is a compound that features a pyrrolidine ring attached to a benzoic acid moiety. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is known for its versatility in medicinal chemistry. This compound is of interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2R)Pyrrolidin-2-yl)benzoic acid typically involves the construction of the pyrrolidine ring followed by its attachment to the benzoic acid moiety. One common method involves the cyclization of appropriate precursors under specific conditions to form the pyrrolidine ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-((2R)Pyrrolidin-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-((2R)Pyrrolidin-2-yl)benzoic acid involves its interaction with specific molecular targets within biological systems. The pyrrolidine ring can interact with proteins and enzymes, affecting their function and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((2R)Pyrrolidin-2-yl)benzoic acid is unique due to its specific structure, which combines the properties of the pyrrolidine ring with the benzoic acid moiety.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

4-[(2R)-pyrrolidin-2-yl]benzoic acid

InChI

InChI=1S/C11H13NO2/c13-11(14)9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2,(H,13,14)/t10-/m1/s1

InChI Key

AVXHPPWBIQGVBK-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=CC=C(C=C2)C(=O)O

Canonical SMILES

C1CC(NC1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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